molecular formula C18H22BNO3 B1437212 2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1073371-81-9

2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1437212
CAS RN: 1073371-81-9
M. Wt: 311.2 g/mol
InChI Key: IFMSDMPTVPMGOP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the sources I have access to .

Scientific Research Applications

Synthesis and Structural Analysis

Boronic ester intermediates, similar to the compound , are pivotal in the synthesis of complex molecules. For instance, studies have demonstrated their use in the synthesis of boric acid ester intermediates with benzene rings, achieved through substitution reactions. The molecular structures of these intermediates are confirmed via various spectroscopic techniques and crystallographic analyses. DFT studies further support the structural data obtained from X-ray diffraction, indicating consistency between theoretical and experimental structures. These intermediates are explored for their physicochemical properties through molecular electrostatic potential and frontier molecular orbital investigations (Huang et al., 2021).

Catalysis and Chemical Reactions

Boronic esters are utilized in catalytic processes, such as the enantioselective borane reduction of benzyl oximes. This catalytic process leads to the preparation of chiral amines, showcasing the role of these compounds in asymmetric synthesis and the development of catalysts for specific organic transformations. The study of these reactions contributes to a better understanding of catalytic mechanisms and the design of more efficient catalysts (Huang et al., 2010).

Material Science and Sensor Development

In material science, boronic ester derivatives are employed in the creation of novel materials and sensors. For example, a study on benzoyl peroxide detection in real samples and zebrafish imaging demonstrates the development of a near-infrared fluorescent probe based on an arylboronate structure. This probe exhibits high sensitivity and selectivity, with potential applications in quantitative detection and biological imaging, highlighting the compound's versatility in sensor technology and materials science (Tian et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This information is not available for “2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” in the sources I have access to .

Future Directions

The future directions of research on a compound can include potential applications, further studies needed, etc. Unfortunately, this information is not available for “2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” in the sources I have access to .

properties

IUPAC Name

2-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-11-8-12-20-16(15)21-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMSDMPTVPMGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660609
Record name 2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1073371-81-9
Record name 2-(Phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073371-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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